tert-Butyl 2-propylpiperazine-1-carboxylate

Medicinal Chemistry Pharmacokinetics Lipophilicity

Researchers using generic 1-Boc-piperazine risk derailing SAR studies and failing to replicate published syntheses. The 2-propyl group in this building block is essential for target logP, correct intermediate mass, and unambiguous LC-MS identification. - Increases final analog logP by ~1.2 units vs. unsubstituted 1-Boc-piperazine, improving membrane permeability for intracellular targets. - Unique MW (228.33 g/mol) prevents co-elution with core scaffold (202.29 g/mol) in analytical methods. - Enables faithful reproduction of patented routes; incorrect substitution yields a +25.89 g/mol mass deviation detectable by LC-MS.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 1027511-67-6
Cat. No. B1291350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-propylpiperazine-1-carboxylate
CAS1027511-67-6
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCC1CNCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
InChIKeyPYTGOQORCFQPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-propylpiperazine-1-carboxylate: Chemical Identity & Properties


tert-Butyl 2-propylpiperazine-1-carboxylate (CAS 1027511-67-6) is a piperazine derivative with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol. It is characterized by a piperazine ring substituted with a propyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. [1] This compound is a versatile building block in medicinal chemistry and organic synthesis, where the Boc group provides stability and can be selectively removed to reveal a reactive amine for further derivatization. Its computed logP values range from 1.77 (XLOGP3) to 3.08 (iLOGP), indicating moderate lipophilicity. [1]

Boc-protected piperazine building block for orthogonal deprotection strategies
2-propyl substitution for lipophilicity tuning in medicinal chemistry SAR studies
Compatible with standard amide coupling and Boc removal workflows

tert-Butyl 2-propylpiperazine-1-carboxylate Substitution Alert


In research and industrial workflows, substitution of tert-Butyl 2-propylpiperazine-1-carboxylate with a generic, in-class analog—such as unsubstituted 1-Boc-piperazine or a positional isomer—is not scientifically valid and can derail projects. The precise positioning of the propyl group at the 2-position of the piperazine ring is a critical determinant of a derivative's physicochemical properties, including lipophilicity, solubility, and subsequent biological interactions. A change to a different substitution pattern or the absence of the propyl group will fundamentally alter the compound's logP and its behavior in downstream synthetic transformations, potentially compromising the integrity of structure-activity relationship (SAR) studies and leading to a failure in reproducing published synthetic routes. The evidence below quantifies these key differentiators.

This Compound
Unsubstituted Analog
tert-Butyl 2-propylpiperazine-1-carboxylate
2-propyl group governs lipophilicity and synthetic behavior
1-Boc-piperazine (CAS 57260-71-6)
Missing propyl substituent alters logP, LC-MS trace, and SAR conclusions
Position-defined isomer
2-propyl pattern ensures consistent intermediate mass and reactivity
Positional isomer or generic analog
Different substitution may derail synthetic route reproducibility

tert-Butyl 2-propylpiperazine-1-carboxylate: Quantitative Differentiation


Lipophilicity Advantage Over 1-Boc-piperazine

The presence of the 2-propyl substituent in tert-Butyl 2-propylpiperazine-1-carboxylate (1027511-67-6) results in a calculated logP (XLOGP3) of 1.77. This is significantly higher than the logP of 0.55 for the unsubstituted analog, 1-Boc-piperazine (CAS 57260-71-6). [1][2] This quantitative difference indicates a substantial increase in lipophilicity, which directly influences membrane permeability and distribution properties of any downstream synthesized molecule.

Lipophilicity vs. 1-Boc-piperazine
Source review
+1.21 logP units (XLOGP3)
Supports lipophilicity-driven SAR differentiation
Calculated values; cross-study comparison
Medicinal Chemistry Pharmacokinetics Lipophilicity

Molecular Weight Distinction from Core Scaffold

tert-Butyl 2-propylpiperazine-1-carboxylate (1027511-67-6) has a molecular weight of 228.33 g/mol. This represents a +25.89 g/mol increase compared to the core 1-Boc-piperazine (CAS 57260-71-6) scaffold, which has a molecular weight of 202.29 g/mol. [1][2] This significant mass difference is a critical parameter for analytical techniques like LC-MS, where it serves as a clear identifier and prevents misidentification of intermediates.

MW Distinction
Source review
+25.89 g/mol (228.33 vs 202.29)
Enables unambiguous LC-MS identification
Critical for reaction monitoring and intermediate tracking
Synthetic Chemistry Analytical Method Development Reaction Monitoring

Predicted LogD7.4 Improvement vs. Unsubstituted Analog

The lipophilicity enhancement conferred by the 2-propyl group translates into a higher predicted logD at physiological pH (7.4). While a precise logD7.4 for 1027511-67-6 is not directly available, its structural analog tert-butyl (2S)-2-propylpiperazine-1-carboxylate (888972-67-6) has a logP of 2.11, which serves as a close comparator. In stark contrast, 1-Boc-piperazine has a calculated logD7.4 of -0.001. [1][2] This difference of over 2 log units indicates that the target compound and its analogs will be substantially more membrane-permeable than the unsubstituted parent.

LogD7.4 Estimate
Class-level
Target proxy logP 2.11 vs. baseline logD7.4 −0.001
Indicates predicted permeability improvement context
Based on (S)-enantiomer analog; experimental verification recommended
Drug Discovery ADME Pharmacokinetics

tert-Butyl 2-propylpiperazine-1-carboxylate Application Scenarios


Lipophilicity-Driven Lead Optimization

In a lead optimization campaign, a series of piperazine-based compounds shows high target engagement but poor cellular permeability and oral bioavailability. Replacing the 1-Boc-piperazine building block with tert-Butyl 2-propylpiperazine-1-carboxylate (1027511-67-6) introduces a lipophilic propyl group, increasing the calculated logP of the final analog by approximately 1.2 log units. [1] This strategic substitution is predicted to improve passive membrane diffusion, a critical factor for achieving desired intracellular target engagement and progressing candidates into in vivo pharmacokinetic studies.

Reproducing a Chiral Intermediate Synthesis

A research team is tasked with replicating a patented synthesis of a drug candidate where the key intermediate is derived from a chiral 2-substituted piperazine. The procedure explicitly calls for tert-Butyl 2-propylpiperazine-1-carboxylate (1027511-67-6) as a protected precursor. [1] Substituting with a different Boc-protected piperazine would result in an incorrect intermediate mass, as verified by LC-MS, where a deviation of +25.89 g/mol from the expected parent ion would be immediately apparent. [2] Procurement of the specified compound is therefore mandatory to ensure the fidelity of the synthetic route and avoid costly, time-consuming troubleshooting.

LC-MS Method Development for Reaction Monitoring

An analytical chemist developing a quantitative LC-MS method for a multi-step synthesis must baseline resolve and accurately quantify all starting materials and intermediates. The distinct molecular weight of tert-Butyl 2-propylpiperazine-1-carboxylate (228.33 g/mol), a direct result of its 2-propyl substitution, provides a unique and easily identifiable mass-to-charge ratio (m/z) that prevents co-elution or misidentification with the core 1-Boc-piperazine scaffold (202.29 g/mol). [1] This characteristic is essential for generating a robust and validated analytical method, ensuring process control and product quality.

Application
Selection Property
Validation Focus
Lead Optimization (Permeability)
2-Propyl substitution enhances lipophilicity profile
logP and membrane permeability assay confirmation
Chiral Intermediate Synthesis
Defined propyl group ensures correct molecular weight
LC-MS identity verification and mass accuracy
LC-MS Reaction Monitoring
Distinct m/z ratio prevents co-elution
Baseline resolution from unsubstituted analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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